ethyl (3S)-3-acetamidobutanoate
Description
Properties
CAS No. |
247201-00-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
JQGFASTXESCOHX-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)NC(=O)C |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Enzymatic Reduction and Subsequent Functionalization
Baker’s Yeast-Mediated Reduction of Ethyl Acetoacetate
The enantioselective reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate serves as a foundational step in synthesizing ethyl (3S)-3-acetamidobutanoate. A protocol adapted from Organic Syntheses involves fermenting ethyl acetoacetate with baker’s yeast in a sucrose-rich medium at 30°C for 50–60 hours. This bioreduction exploits the inherent stereoselectivity of yeast dehydrogenases, yielding the (S)-enantiomer with 85% enantiomeric excess (ee). Critical parameters include aerobic conditions and staggered substrate addition to enhance enzyme activity.
Conversion of Hydroxy to Amine Functionality
The hydroxyl group of ethyl (S)-3-hydroxybutanoate is converted to an amine via a two-step sequence:
- Mitsunobu Reaction : Treatment with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and diphenylphosphoryl azide (DPPA) replaces the hydroxyl group with an azide, forming ethyl (3S)-3-azidobutanoate.
- Staudinger Reduction : Reaction with triphenylphosphine (PPh₃) and subsequent hydrolysis converts the azide to a primary amine, yielding ethyl (3S)-3-aminobutanoate.
Acetylation of the Amine Intermediate
The amine is acetylated using acetic anhydride in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively at room temperature, affording this compound with retention of stereochemistry.
Key Data :
Ugi Four-Component Reaction (U-4CR) Approach
Reaction Design and Components
The U-4CR offers a one-pot strategy to construct the acetamidobutanoate scaffold. Adapted from studies on peptidomimetics, the reaction combines:
- Aldehyde : Benzaldehyde or substituted aryl aldehydes.
- Amino Acid Ester : Ethyl 3-aminobutanoate (prepared via enzymatic or chemical methods).
- Isonitrile : Fluorenylmethyloxycarbonyl (Fmoc)-protected amino alkyl isonitrile.
- Carboxylic Acid : Acetic acid (replacing trifluoroacetic acid in literature protocols).
Mechanistic Pathway and Stereochemical Control
The Ugi mechanism proceeds via imine formation, nucleophilic addition of the isonitrile, and Mumm rearrangement. Acetic acid introduces the acetamido group directly, avoiding post-reaction acetylation. Stereochemical control at the 3S position derives from the chiral amino acid ester, with diastereoselectivity influenced by solvent polarity and temperature.
Representative Procedure :
- Combine ethyl 3-aminobutanoate (5.1 mmol), benzaldehyde (5.1 mmol), and acetic acid (5.0 mmol) in methanol (1 M).
- Add Fmoc-amino alkyl isonitrile (5.0 mmol) and stir at room temperature for 2–3 hours.
- Purify via column chromatography (hexane/ethyl acetate) to isolate the Ugi product.
Key Data :
Direct Acetylation of Ethyl 3-Aminobutanoate
Synthesis of Ethyl 3-Aminobutanoate
Ethyl 3-aminobutanoate is synthesized via hydrogenation of ethyl 3-nitrobutanoate using Raney nickel or palladium on carbon. Alternatively, enzymatic transamination of ethyl 3-ketobutanoate with ω-transaminases provides the (S)-enantiomer selectively.
Comparative Analysis of Synthetic Methods
| Method | Yield | Enantiomeric Excess | Steps | Scalability |
|---|---|---|---|---|
| Enzymatic Reduction | 45–50% | 85–94% | 4 | Moderate |
| Ugi Four-Component Reaction | 70–85% | 90–98% | 1 | High |
| Direct Acetylation | 90–95% | 99% (if enantiopure) | 2 | High |
Advantages and Limitations :
- Enzymatic Method : High stereoselectivity but multi-step and time-consuming.
- Ugi Reaction : One-pot synthesis with good yields but requires chiral amino acid esters.
- Direct Acetylation : Efficient for racemic or enantiopure amines but dependent on precursor availability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Acetylamino)butyric acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (S)-3-(Acetylamino)butyric acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: (S)-3-(Acetylamino)butyric acid and ethanol.
Reduction: (S)-3-(Acetylamino)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
(S)-3-(Acetylamino)butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(Acetylamino)butyric acid ethyl ester involves its hydrolysis to (S)-3-(Acetylamino)butyric acid and ethanol. The (S)-3-(Acetylamino)butyric acid can then participate in various biochemical pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight : ~173.21 g/mol (calculated).
- Functional Groups : Ester (-COOEt), acetamido (-NHCOCH₃).
- Chirality : (3S)-configuration, critical for enantioselective reactions.
Comparison with Similar Compounds
Ethyl (3S)-3-acetamidobutanoate belongs to a family of substituted butanoate esters. Below is a detailed comparison with structurally related compounds, emphasizing functional groups, physicochemical properties, and applications.
Ethyl 3-Hydroxy-3-methylbutanoate ()
- Molecular Formula : (CH₃)₂C(OH)CH₂C(O)OC₂H₅
- Molecular Weight : 146.18 g/mol.
- Key Properties :
- Hydroxyl (-OH) and methyl (-CH₃) substituents.
- Higher water solubility (logP ≈ -0.3) compared to acetamido derivatives due to polar hydroxyl group.
- Lower thermal stability (evaporation enthalpy: ~50 kJ/mol).
- Applications : Used in flavoring agents and fragrances due to fruity odor.
- Contrast : The absence of an acetamido group limits its utility in peptide synthesis. The hydroxyl group enhances polarity but reduces stability under acidic conditions .
Ethyl (3S)-4-Azido-3-hydroxybutanoate ()
- Molecular Formula : C₆H₁₁N₃O₃
- Molecular Weight : 173.17 g/mol.
- Key Properties :
- Azido (-N₃) and hydroxyl (-OH) groups.
- Moderate logP (0.06), indicating balanced lipophilicity.
- Azido group enables click chemistry applications (e.g., bioconjugation).
- Applications : Intermediate in synthesizing bioactive molecules via Huisgen cycloaddition.
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()
- Molecular Formula: C₉H₁₆F₃NO₂
- Molecular Weight : ~233.23 g/mol (calculated).
- Key Properties: Trifluoroethylamino (-NHCH₂CF₃) and methyl ester (-COOMe) groups. High electronegativity due to CF₃ group, increasing metabolic stability. Predicted logP ≈ 1.8 (lipophilic).
- Applications : Antiviral and protease inhibitor precursors.
- Contrast: The trifluoroethylamino group enhances bioavailability but complicates synthesis compared to the acetamido group. The methyl ester reduces steric hindrance but may limit solubility .
Ethyl 3-Hydroxybutanoate ()
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol.
- Key Properties :
- Hydroxyl (-OH) group at the 3-position.
- Low logP (-0.3), ideal for aqueous-phase reactions.
- Used in chiral resolution and biodegradable polymer synthesis.
- Contrast : Lacks the acetamido group’s hydrogen-bonding capacity, making it less suitable for peptidomimetic design .
Data Table: Comparative Analysis
| Compound | Molecular Weight (g/mol) | Functional Groups | logP (Predicted) | Key Applications |
|---|---|---|---|---|
| This compound | 173.21 | Ester, Acetamido | 0.5 | β-amino acid synthesis |
| Ethyl 3-hydroxy-3-methylbutanoate | 146.18 | Ester, Hydroxyl, Methyl | -0.3 | Flavoring agents |
| Ethyl 4-azido-3-hydroxybutanoate | 173.17 | Ester, Hydroxyl, Azido | 0.06 | Bioconjugation chemistry |
| Methyl (2S)-3,3-dimethyl... | 233.23 | Ester, Trifluoroethylamino | 1.8 | Antiviral drug precursors |
| Ethyl 3-hydroxybutanoate | 132.16 | Ester, Hydroxyl | -0.3 | Biodegradable polymers |
Research Findings and Implications
- Structural Similarity vs. Function: Despite shared ester backbones, substituents dictate divergent applications. For example, the acetamido group in this compound enables hydrogen bonding critical for enzyme inhibition, whereas azido or trifluoroethyl groups prioritize reactivity or metabolic stability .
- Chirality: The (3S)-configuration in the target compound enhances enantioselectivity in drug synthesis, a feature absent in racemic mixtures like ethyl 3-hydroxybutanoate .
- Safety and Handling : Acetamido derivatives generally exhibit lower toxicity and explosivity compared to azido analogs, favoring industrial-scale applications .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl (3S)-3-acetamidobutanoate with high stereochemical fidelity?
- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral catalysts like Ru-BINAP complexes can enforce the (S)-configuration at the 3-position. Post-synthesis, purification via chiral chromatography (e.g., using amylose- or cellulose-based columns) ensures stereochemical purity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization, particularly during acetylation steps .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the acetamido and ester functional groups, while chiral HPLC or polarimetry confirms enantiomeric excess (>98%). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Thermal analysis (DSC/TGA) assesses purity by detecting melting point deviations or decomposition events. Cross-referencing with databases like NIST or Cheméo ensures alignment with reported physicochemical properties .
Q. How can researchers determine the solubility and partition coefficient (log P) of this compound?
- Methodological Answer : Solubility is measured via shake-flask methods in solvents (water, ethanol, DMSO) at controlled temperatures. For log P, octanol-water partitioning assays are standard, with quantification via UV-Vis spectroscopy or HPLC. Computational tools like Crippen’s fragmentation method or Joback group contribution models provide preliminary estimates, which must be experimentally validated to account for stereochemical effects on hydrophobicity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should perform controlled recrystallization (using solvents like ethyl acetate/hexane) to isolate pure polymorphs, followed by single-crystal X-ray diffraction for structural confirmation. Differential Scanning Calorimetry (DSC) under inert atmospheres minimizes degradation during melting point analysis. Cross-validation with multiple sources (e.g., NIST, peer-reviewed journals) is critical .
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The (S)-configuration sterically hinders nucleophilic attack at the carbonyl carbon compared to its (R)-counterpart. Kinetic studies (monitored via IR or NMR) under varying conditions (e.g., solvent polarity, nucleophile strength) reveal stereoelectronic effects. Computational modeling (DFT calculations) further elucidates transition-state geometries and activation energies, guiding reaction optimization .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS). Monitor degradation via LC-MS/MS, quantifying hydrolysis products (3-acetamidobutanoic acid and ethanol). Pseudo-first-order kinetics models determine half-life. For enzyme-mediated hydrolysis, incubate with esterases (e.g., porcine liver esterase) and compare rates to controls. Surface plasmon resonance (SPR) can assess binding affinity to enzymes .
Q. How can researchers design experiments to probe the biological interactions of this compound with protein targets?
- Methodological Answer : Use biophysical techniques like isothermal titration calorimetry (ITC) or fluorescence anisotropy to measure binding constants. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interaction sites, validated by site-directed mutagenesis. For in vitro assays, label the compound with fluorophores (e.g., FITC) and monitor cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
